Cas no 58286-51-4 (Scutellarin)

Scutellarin structure
Scutellarin structure
Product Name:Scutellarin
CAS-nummer:58286-51-4
MF:C24H28O11
MW:492.472528457642
CID:1609800
PubChem ID:21603201
Update Time:2024-03-01

Scutellarin Chemische en fysische eigenschappen

Naam en identificatie

    • [2-(hexopyranosyloxy)-6-hydroxy-1b,5a,6,6a-tetrahydrooxireno[4,5]cyclopenta[1,2-c]pyran-1a(2H)-yl]methyl (2E)-3-phenylprop-2-enoate
    • [2-(Hexopyranosyloxy)-6-hydroxy-1b,5a,6,6a-tetrahydrooxireno[4,5]cyclopenta[1,2-c]pyran-1a(2H)-yl]methyl (2E)-3-phenylacrylate
    • 2-propenoic acid, 3-phenyl-, [2-(hexopyranosyloxy)-1b,5a,6,6a-tetrahydro-6-hydroxyoxireno[4,5]cyclopenta[1,2-c]pyran-1a(2H)-yl]methyl ester, (2E)-
    • [6-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5a,6,6a-tetrahydro-1bH-oxireno[5,6]cyclopenta[1,3-c]pyran-1a-yl]methyl (E)-3-phenylprop-2-enoate
    • beta-D-Glucopyranoside, 1A,1B,2,5A,6,6A-hexahydro-6-hydroxy-1A-(((1-oxo-3-phenyl-2-propenyl)oxy)methyl)oxireno(4,5)cyclopenta(1,2-C)pyran-2-yl
    • BRD-K81328790-001-01-4
    • NCGC00168968-03
    • Scutellarioside I
    • 58286-51-4
    • NCGC00168968-01
    • 1399-49-1
    • AKOS040761785
    • ACon1_000554
    • [(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate
    • NS00093932
    • SCHEMBL9057920
    • DTXSID301347703
    • FS-10335
    • NCGC00168968-03_C24H28O11_[(1aS,1bS,2S,5aR,6S,6aS)-2-(beta-D-Glucopyranosyloxy)-6-hydroxy-1b,5a,6,6a-tetrahydrooxireno[4,5]cyclopenta[1,2-c]pyran-1a(2H)-yl]methyl (2E)-3-phenylacrylate
    • MEGxp0_000535
    • Globularin
    • Scutellarin
    • Inchi: 1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1
    • InChI-sleutel: SCIGYBYAZUFDLA-LUVHZPKESA-N
    • LACHT: O1[C@H]2[C@H]([C@@H]3C=CO[C@H]([C@@H]3[C@@]12COC(/C=C/C1C=CC=CC=1)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 492.163162
  • Monoisotopische massa: 492.163162
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 8
  • Complexiteit: 826
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 11
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 168
  • XLogP3: -0.6

Experimentele eigenschappen

  • Dichtheid: 1.56
  • Kookpunt: 778.6°C at 760 mmHg
  • Vlampunt: 267.5°C
  • Brekindex: 1.671
Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD